molecular formula C17H20FN5O3 B2841696 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034362-69-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

カタログ番号 B2841696
CAS番号: 2034362-69-9
分子量: 361.377
InChIキー: CZFHYKSJQULKNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Pharmacological Activities

  • Synthesis of Fused Heterocyclic Systems : Compounds similar to the queried chemical have been synthesized and investigated for their potential chemical and pharmacological activities. These include various fused oxazine derivatives which are expected to possess considerable activities (Mahmoud, El-Bordany, & Elsayed, 2017).

  • Development as Anticonvulsant Agents : Certain derivatives, particularly those related to pyrrolidin-1-yl methanone, have been synthesized and evaluated for anticonvulsant activities. Studies have shown that some of these compounds exhibit significant potency and protective indices, suggesting their potential as anticonvulsant agents (Malik & Khan, 2014).

Anticancer and Antimicrobial Applications

  • Anticancer and Antimicrobial Agents : Research has been conducted on compounds incorporating oxazole, pyrazoline, and pyridine, which show significant anticancer activity against various cancer cell lines. Additionally, these compounds have demonstrated in vitro antibacterial and antifungal activities, potentially aiding in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • In Vitro Microbial Investigation : A library of compounds related to pyrrolidin-1-yl methanone has been synthesized and investigated for in vitro antibacterial, antifungal, and antimycobacterial activities. These studies have indicated good to moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).

Formulation Development and Molecular Docking Studies

  • Formulation Development for Poorly Water-Soluble Compounds : There has been development of suitable formulations for early toxicology and clinical studies of related compounds, focusing on their solubility and plasma exposure. This is crucial for the successful evaluation of poorly soluble compounds in toxicological and early clinical studies (Burton et al., 2012).

  • Molecular Docking and Computational Studies : Molecular docking and computational studies have been utilized to analyze the interaction of related compounds with various biological targets. This approach aids in understanding the potential applications of these compounds in treating various health conditions (Fahim et al., 2021).

  • Antibacterial and Antioxidant Activities : Research on derivatives of pyrazolopyrimidines and oxazinones has revealed moderate antibacterial and antioxidant activities. These findings are significant for the development of new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Lynda, 2021).

特性

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-2-13-14(18)15(20-10-19-13)26-11-4-6-22(9-11)16(24)12-8-21-23-5-3-7-25-17(12)23/h8,10-11H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFHYKSJQULKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。